Lys-Pro-AMC diTFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

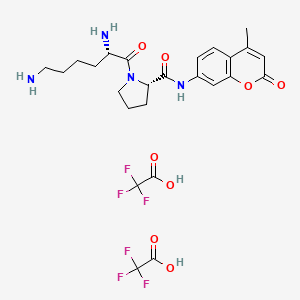

C25H30F6N4O8 |

|---|---|

Poids moléculaire |

628.5 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C21H28N4O4.2C2HF3O2/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;2*3-2(4,5)1(6)7/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);2*(H,6,7)/t16-,17-;;/m0../s1 |

Clé InChI |

UYHIEPMMURECAA-SZKOKKDDSA-N |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Substrate Specificity of Lys-Pro-AMC diTFA for Dipeptidyl Peptidases

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fluorogenic substrate Lys-Pro-7-amido-4-methylcoumarin (Lys-Pro-AMC) and its specificity toward various members of the dipeptidyl peptidase (DPP) family. Understanding this specificity is critical for designing accurate enzyme activity assays, screening for selective inhibitors, and elucidating the distinct biological roles of these important proteases.

Introduction to Dipeptidyl Peptidases and Fluorogenic Substrates

The dipeptidyl peptidase family, a subset of serine proteases, plays a crucial role in a multitude of physiological processes by cleaving N-terminal dipeptides from proteins and peptides. These enzymes typically recognize substrates with a proline or alanine (B10760859) residue at the penultimate (P1) position. Key members of this family include Dipeptidyl Peptidase IV (DPP4/CD26), Dipeptidyl Peptidase II (DPPII/DPP7), DPP8, DPP9, and Fibroblast Activation Protein (FAP). Given their involvement in processes like glucose metabolism, immune regulation, and cancer progression, DPPs are significant targets for therapeutic intervention.[1][2]

Fluorogenic substrates such as Lys-Pro-AMC are indispensable tools for studying DPP activity. These molecules consist of a dipeptide sequence (Lys-Pro) recognized by the enzyme, linked to a fluorescent reporter group, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the proline and the AMC moiety, the highly fluorescent AMC is released. The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for sensitive and continuous measurement.[3][4]

Substrate Specificity of Lys-Pro-AMC

The specificity of a DPP for a given substrate is primarily determined by the amino acid residues at the P2 (Lysine) and P1 (Proline) positions. While the P1 proline is a common feature recognized by many DPPs, the P2 residue is a key determinant of selectivity among family members. Lys-Pro-AMC is a valuable tool for distinguishing between DPPs that have a preference for basic residues at the P2 position.

Table 1: Quantitative and Qualitative Specificity of Lys-Pro-AMC for Dipeptidyl Peptidases

| Enzyme Family Member | P2 Position Preference | Cleavage of Lys-Pro-AMC | Kinetic Parameters / Notes |

| DPPII (DPP7) | High preference for basic (Lys, Arg) and hydrophobic residues.[5] | Efficient | Human DPPII shows high efficiency towards substrates with Lysine at P2. Lys-Pro-pNA is a highly sensitive substrate (kcat/Km = 4.1 x 10⁶ s⁻¹·M⁻¹), suggesting Lys-Pro-AMC is also an excellent substrate.[5] |

| DPP4 (CD26) | Prefers Pro or Ala, but can tolerate other residues like Gly, Ser, and Val at a slower rate.[6] | Moderate | Lys-Pro-AMC is a known substrate for DPP4.[7] For a similar substrate, Gly-Pro-MCA, one study on a peptidase from bovine serum reported a Kₘ of 38.4 µM, while the Kₘ for Lys-Pro-MCA was higher at 103 µM, indicating lower affinity.[8] |

| DPP8 / DPP9 | Similar profiles to each other, distinct from DPP4.[9] | Low / Negligible | While DPP8 and DPP9 can cleave the common Gly-Pro sequence, their primary specificity is not toward basic P2 residues.[9] Specific kinetic data for Lys-Pro-AMC is not readily available, but based on known specificities, it is expected to be a poor substrate. |

| FAP (Seprase) | As an exopeptidase, tolerates large hydrophobic and charged residues. As an endopeptidase, shows strict preference for Gly. | Low / Negligible | FAP's primary role and highest efficiency as an endopeptidase requires Glycine at P2. Its exopeptidase activity is less characterized with Lys-Pro-AMC, but it is not considered a preferred substrate. |

Note: Kinetic data for AMC substrates can differ slightly from pNA (p-nitroanilide) substrates due to the nature of the leaving group, but the relative preferences are generally consistent.[5]

Experimental Protocols

This section provides a detailed methodology for a standard dipeptidyl peptidase activity assay using Lys-Pro-AMC.

3.1 Materials and Reagents

-

Recombinant human DPP enzyme (e.g., DPPII, DPP4)

-

Lys-Pro-AMC diTFA substrate (e.g., from MedchemExpress)[10]

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA (Adjust pH as needed for specific enzymes, e.g., DPPII prefers a more acidic pH around 5.5)[2][5]

-

Inhibitor (optional, for control): e.g., Sitagliptin for DPP4

-

96-well solid white or black microplates

-

Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~450-465 nm[11][12]

-

DMSO for substrate and inhibitor stock solutions

3.2 Reagent Preparation

-

Enzyme Stock: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 1 µg/mL. Aliquot and store at -80°C. On the day of the assay, thaw on ice and dilute to the desired working concentration (e.g., 10-50 ng/mL) in cold assay buffer.

-

Substrate Stock: Prepare a 10 mM stock solution of Lys-Pro-AMC in DMSO. Store at -20°C, protected from light.

-

Substrate Working Solution: Dilute the 10 mM stock solution in assay buffer to the final desired concentration. For kinetic studies, a range of concentrations bracketing the Kₘ value should be prepared. A common starting concentration is 50-100 µM.

3.3 Assay Procedure

-

Plate Setup: Add reagents to a 96-well plate in the following order:

-

Buffer/Inhibitor: 50 µL of assay buffer (for total activity) or inhibitor solution (for inhibition assays) to each well.

-

Enzyme: Add 25 µL of the diluted enzyme solution to all wells except for the "no enzyme" background controls. Add 25 µL of assay buffer to the background wells.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to equilibrate the temperature and allow for any inhibitor binding.

-

Reaction Initiation: Add 25 µL of the Lys-Pro-AMC working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

Fluorescence Reading: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes. Use an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[11][12]

3.4 Data Analysis

-

Background Subtraction: For each time point, subtract the average RFU from the "no enzyme" control wells from all other wells.

-

Calculate Reaction Rate: Plot the background-subtracted RFU versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve (RFU/min).

-

Enzyme Kinetics (Michaelis-Menten): To determine Kₘ and Vₘₐₓ, perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocity (V₀) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation.

-

Inhibitor Screening (IC₅₀): To determine the half-maximal inhibitory concentration (IC₅₀), perform the assay with a fixed enzyme and substrate concentration while varying the inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

Visual diagrams help clarify the enzymatic reaction, experimental design, and the biological context of DPP activity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC - 10 mg [anaspec.com]

- 5. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.cn [glpbio.cn]

- 8. researchgate.net [researchgate.net]

- 9. promega.es [promega.es]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A chemical strategy for protease substrate profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

The Convergent Roles of DPP-IV in Metabolic Disease and the Utility of Lys-Pro-AMC diTFA in its Interrogation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dipeptidyl Peptidase-IV (DPP-IV), also known as the T-cell surface marker CD26, is a multifaceted serine protease deeply implicated in metabolic homeostasis.[1][2] Its primary metabolic role involves the rapid inactivation of incretin (B1656795) hormones, principally Glucagon-like peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are crucial for regulating postprandial glucose levels.[3][4][5] Dysregulation of DPP-IV activity and expression is a hallmark of several metabolic disorders, including Type 2 Diabetes Mellitus (T2DM), obesity, and insulin (B600854) resistance, making it a prime therapeutic target.[1][6] This guide provides a comprehensive overview of the role of DPP-IV in metabolic diseases, summarizes the quantitative impact of its inhibition, and details the application of the fluorogenic substrate Lys-Pro-AMC diTFA for the precise measurement of its enzymatic activity, a critical step in research and drug development.

The Central Role of DPP-IV in Metabolic Regulation

DPP-IV is a type II transmembrane glycoprotein (B1211001) that also exists in a soluble, enzymatically active form in circulation.[2][7] It functions as an exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptide substrates.[8][9]

Incretin Hormone Inactivation: The most well-characterized function of DPP-IV in metabolism is the degradation of incretins.[1][10]

-

GLP-1 and GIP: Secreted by enteroendocrine cells after a meal, these hormones augment glucose-stimulated insulin secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[4][5][11]

-

DPP-IV Action: DPP-IV rapidly cleaves and inactivates GLP-1 and GIP, resulting in very short biological half-lives (e.g., under two minutes for GLP-1).[4][8] This enzymatic action curtails the beneficial "incretin effect," which is essential for maintaining glucose homeostasis.[5]

By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is increased two- to three-fold, enhancing glucose-dependent insulin secretion and improving glycemic control.[4]

DPP-IV Dysregulation in Metabolic Disorders

Elevated levels and activity of DPP-IV are strongly associated with a spectrum of metabolic diseases.

-

Type 2 Diabetes Mellitus (T2DM): In T2DM, a diminished incretin effect contributes to hyperglycemia. Elevated plasma DPP-IV activity is observed in T2DM patients, often independent of obesity, exacerbating glycemic deregulation.[10] DPP-IV inhibitors ("gliptins") are an established class of oral anti-diabetic drugs that improve glycemic control by prolonging the action of endogenous incretins.[1][12]

-

Obesity: DPP-IV is now recognized as an adipokine, secreted primarily by adipocytes, particularly from visceral adipose tissue (VAT).[1][13] DPP-IV expression and release from adipose tissue are positively correlated with BMI, adipocyte size, and visceral fat mass.[13][14] This establishes a direct link between excess adiposity and increased circulating DPP-IV.

-

Insulin Resistance: Elevated DPP-IV contributes to insulin resistance through multiple mechanisms. Soluble DPP-IV can directly impair insulin signaling in adipocytes, liver, and muscle cells.[1][14][15] In adipose tissue, DPP-IV promotes a pro-inflammatory environment by influencing macrophage polarization towards the M1 phenotype, further driving insulin resistance.[16] While some studies suggest DPP-IV inhibitors may improve insulin resistance, their primary mechanism is considered to be the enhancement of insulin secretion rather than a direct, significant reduction in insulin resistance.[17][18]

-

Cardiovascular Complications: DPP-IV is expressed on endothelial cells and is implicated in cardiovascular disease, a major comorbidity of metabolic disorders.[8][19] It can inactivate various cardiovascular-protective peptides and is involved in processes like inflammation, oxidative stress, and endothelial dysfunction.[20][21] Preclinical studies suggest DPP-IV inhibitors may offer cardiovascular protection beyond their glycemic effects.[21][22]

Quantitative Impact of DPP-IV Inhibition on Metabolic Parameters

Clinical studies have quantified the effects of DPP-IV inhibitors on key metabolic and cardiovascular markers in patients with T2DM. The data below is a synthesis from multiple studies.

| Parameter | Treatment Group | Duration | Mean Change | Statistical Significance | Reference |

| Glycemic Control | |||||

| HbA1c | Sitagliptin + Metformin | 6 months | -1.49% | p=0.000 | [23] |

| Vildagliptin / Sitagliptin | 12-24 weeks | -0.6% to -1.5% | Significant vs. Placebo | [24] | |

| Fasting Blood Glucose | Sitagliptin + Metformin | 6 months | -3.75 mmol/L | p=0.000 | [23] |

| Postprandial Blood Glucose | Sitagliptin + Metformin | 6 months | -5.79 mmol/L | p=0.000 | [23] |

| Body Weight | |||||

| Body Weight | Sitagliptin + Metformin | 6 months | -12.5% | p=0.000 | [23] |

| Sitagliptin, Vildagliptin, Saxagliptin | 24-52 weeks | Generally weight-neutral (-1.8kg to +1.8kg) | Variable | [1][25] | |

| Lipid Profile | |||||

| Total Cholesterol | Sitagliptin + Metformin | 6 months | Decrease | p=0.004 | [23] |

| Triglycerides | Sitagliptin + Metformin | 6 months | Decrease | p=0.001 | [23] |

| LDL Cholesterol | Sitagliptin + Metformin | 6 months | Decrease | p=0.002 | [23] |

| HDL Cholesterol | Sitagliptin + Metformin | 6 months | Increase | p=0.002 | [23] |

| Blood Pressure | |||||

| Systolic Blood Pressure | Sitagliptin + Metformin | 6 months | Decrease | p=0.001 | [23] |

| 24-h Ambulatory BP | Sitagliptin | 5 days | -2 to -3 mmHg (Systolic) | Statistically Significant | [25] |

Quantifying DPP-IV Activity with this compound

Accurate measurement of DPP-IV enzymatic activity is fundamental for studying its role in disease and for screening potential inhibitors. Fluorogenic assays provide a sensitive and high-throughput method for this purpose.

Principle: The assay utilizes a synthetic substrate consisting of a dipeptide (e.g., Lysine-Proline or Glycine-Proline) linked to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in its peptide-conjugated form.[26][27] DPP-IV specifically recognizes and cleaves the dipeptide bond, releasing free AMC.[9][27] The liberated AMC fluoresces intensely when excited by light at ~350-360 nm, with an emission peak at ~450-465 nm.[26][28][29] The rate of increase in fluorescence is directly proportional to the DPP-IV activity in the sample.[26]

This compound: this compound is a specific fluorogenic substrate designed for this assay. The Lys-Pro sequence is recognized by DPP-IV, ensuring targeted enzymatic cleavage and reliable measurement of its activity.[30]

Detailed Experimental Protocol: DPP-IV Inhibitor Screening Assay

This protocol outlines a standard fluorescence-based method for screening DPP-IV inhibitors using a fluorogenic substrate like Lys-Pro-AMC or Gly-Pro-AMC.

1. Materials and Reagents:

-

Recombinant Human DPP-IV Enzyme

-

DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[27]

-

Test Compounds (Potential Inhibitors)

-

Positive Control Inhibitor (e.g., Sitagliptin)[31]

-

Vehicle Control (e.g., DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with temperature control (37°C) and filters for Ex/Em = 360/460 nm.[28]

2. Reagent Preparation:

-

Assay Buffer: Prepare the final 1X working concentration from a 10X stock. Equilibrate to room temperature.[27]

-

DPP-IV Enzyme: Thaw the enzyme on ice. Dilute to the desired final concentration in ice-cold 1X Assay Buffer immediately before use. Keep on ice.[27]

-

Substrate Solution: Prepare a stock solution of this compound in DMSO. Dilute this stock to the final working concentration (e.g., 50 µM) in 1X Assay Buffer.[32]

-

Compound Plates: Prepare serial dilutions of test compounds, positive control, and vehicle control in 1X Assay Buffer or DMSO.

3. Assay Procedure (96-well plate format):

-

Plate Setup: Add reagents to wells in the following order:

-

100% Activity Wells (n=3): 30 µL Assay Buffer + 10 µL Vehicle Control.

-

Inhibitor Wells (n=3 per concentration): 30 µL Assay Buffer + 10 µL Test Compound dilution.

-

Positive Control Wells (n=3): 30 µL Assay Buffer + 10 µL Sitagliptin dilution.

-

Background/Blank Wells (n=3): 40 µL Assay Buffer (No enzyme).

-

-

Enzyme Addition: Add 10 µL of diluted DPP-IV enzyme solution to all wells except the Background wells.

-

Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at 37°C to allow inhibitors to bind to the enzyme.[26]

-

Initiate Reaction: Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 50 µL.

-

Kinetic Measurement: Immediately place the plate into the fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 30-60 minutes.

4. Data Analysis:

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the RFU vs. time plot (ΔRFU/min).

-

Correct for Background: Subtract the average rate from the Background wells from all other wells.

-

Calculate Percent Inhibition:

-

% Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

-

-

Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion and Future Perspectives

DPP-IV stands at a critical intersection of metabolism and inflammation, playing a significant role in the pathophysiology of T2DM, obesity, and related cardiovascular complications. Its function as both a protease inactivating key metabolic hormones and as an adipokine driving inflammation underscores its importance as a therapeutic target. The development of potent and specific DPP-IV inhibitors has provided a valuable tool for managing T2DM, and ongoing research continues to explore their pleiotropic benefits.

The precise and reliable quantification of DPP-IV activity is paramount to advancing this field. Fluorogenic substrates like this compound offer the sensitivity and high-throughput capability required for fundamental research into DPP-IV biology and for the discovery and characterization of novel inhibitory compounds. Future work will likely focus on elucidating the non-enzymatic functions of DPP-IV and developing tissue-specific inhibitors to maximize therapeutic benefit while minimizing potential off-target effects.

References

- 1. mdpi.com [mdpi.com]

- 2. The Roles of Dipeptidyl Peptidase 4 (DPP4) and DPP4 Inhibitors in Different Lung Diseases: New Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]

- 5. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Soluble DPP-4 for Insulin Resistance: Origin Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DPP4 IN CARDIOMETABOLIC DISEASE: RECENT INSIGHTS FROM THE LABORATORY AND CLINICAL TRIALS OF DPP4 INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.es [promega.es]

- 10. Frontiers | Increased Plasma Dipeptidyl Peptidase-4 (DPP4) Activity Is an Obesity-Independent Parameter for Glycemic Deregulation in Type 2 Diabetes Patients [frontiersin.org]

- 11. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Dipeptidyl Peptidase 4 Is a Novel Adipokine Potentially Linking Obesity to the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. droracle.ai [droracle.ai]

- 18. Dipeptidyl peptidase 4 inhibitor improves insulin resistance in Japanese patients with type 2 diabetes: a single-arm study, a brief report - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Impact of dipeptidyl-peptidase 4 inhibitors on cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

- 23. The effects of dipeptidyl peptidase-4 inhibitors in treatment of obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Effect of DPP-4 Inhibitors on Metabolic Parameters in Patients with Type 2 Diabetes [e-dmj.org]

- 25. diabetesjournals.org [diabetesjournals.org]

- 26. benchchem.com [benchchem.com]

- 27. content.abcam.com [content.abcam.com]

- 28. abcam.cn [abcam.cn]

- 29. Dipeptidylaminopeptidase IV Substrate, fluorescent H-Gly-Pro-AMC - 10 mg [anaspec.com]

- 30. medchemexpress.com [medchemexpress.com]

- 31. researchgate.net [researchgate.net]

- 32. Mechanistic Study of Novel Dipeptidyl Peptidase IV Inhibitory Peptides from Goat’s Milk Based on Peptidomics and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Lys-Pro-AMC diTFA for Studying Enzyme Activity in Immunology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme activity is a cornerstone of immunological research and drug development. Proteases, in particular, play critical roles in various physiological and pathological processes, including immune cell activation, signaling, and inflammation. The fluorogenic substrate Lys-Pro-AMC diTFA serves as a valuable tool for the sensitive and specific measurement of certain peptidase activities, offering insights into their function and regulation within the immune system. This technical guide provides an in-depth overview of this compound, its primary enzymatic target, and its application in immunological studies. We present detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows to facilitate its effective use in the laboratory.

Core Topic: this compound and its Target Enzyme

This compound is a fluorogenic substrate primarily utilized to assay the enzymatic activity of Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. This enzyme is a 110 kDa transmembrane glycoprotein (B1211001) expressed on the surface of various cell types, including T-lymphocytes, and it plays a crucial role in T-cell activation and immune regulation.[1] DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2]

The fluorogenic nature of Lys-Pro-AMC stems from the conjugation of the dipeptide Lys-Pro to 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the proline residue and the AMC moiety by DPP-IV, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, which can be measured using a fluorometer, is directly proportional to the DPP-IV activity in the sample.

Role of DPP-IV/CD26 in T-Cell Activation

DPP-IV/CD26 is a key co-stimulatory molecule in T-cell activation.[2][3] While the initial activation signal is delivered through the T-cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC), a second, co-stimulatory signal is required for full T-cell activation, proliferation, and effector function. CD26 provides such a signal.

Upon engagement with its ligands, such as caveolin-1 (B1176169) on APCs, CD26 co-localizes with the TCR complex and other signaling molecules in lipid rafts.[4] This interaction initiates a downstream signaling cascade that complements the TCR signal, leading to enhanced T-cell proliferation and cytokine production.[1] The enzymatic activity of DPP-IV is implicated in modulating the function of various chemokines and cytokines, further influencing the immune response.

Below is a diagram illustrating the signaling pathway of T-cell activation involving CD26/DPP-IV.

Quantitative Data

Table 1: Michaelis-Menten Constants for Gly-Pro-AMC with DPP-IV

| Substrate | Enzyme Source | Km (µM) | Vmax | Assay Conditions | Reference |

| Gly-Pro-AMC | Recombinant Human DPP-IV | 38.4 | Not specified | pH 7.4-8.0 | [5] |

| Gly-Pro-AMC | Caco-2 cells | 50 | Not specified | Not specified | [6] |

Table 2: IC50 Values of DPP-IV Inhibitors Determined Using Gly-Pro-AMC

| Inhibitor | Enzyme Source | IC50 | Reference |

| Sitagliptin | Recombinant Human DPP-IV | ~18 nM | [7] |

| Vildagliptin | Recombinant Human DPP-IV | ~4.5 nM | [7] |

| Linagliptin | Recombinant Human DPP-IV | ~1 nM | [7] |

| Diprotin A | Not specified | Not specified | [7] |

| LAF237 | Human Recombinant DPP-IV | 1.3 nM | [8] |

| MK431 | Human Recombinant DPP-IV | 16.5 nM | [8] |

Experimental Protocols

Preparation of Reagents

-

DPP-IV Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA. Store at 4°C.

-

This compound Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C in light-protected aliquots.

-

Substrate Working Solution (200 µM): Dilute the 10 mM stock solution in DPP-IV Assay Buffer. Prepare fresh before use.

-

Recombinant Human DPP-IV/CD26: Reconstitute in DPP-IV Assay Buffer to a desired stock concentration. Store at -80°C in aliquots.

-

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store at -20°C.

-

AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC stock solution in DPP-IV Assay Buffer to generate a standard curve (e.g., 0-100 µM).

Sample Preparation

-

Cell Lysates: Wash cells (e.g., activated T-cells) with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) on ice. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the cellular proteins. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Serum/Plasma Samples: Collect blood and process to obtain serum or plasma. Samples may need to be diluted in DPP-IV Assay Buffer prior to the assay.

DPP-IV/CD26 Activity Assay Protocol

The following diagram outlines the general workflow for a DPP-IV/CD26 activity assay.

Detailed Steps:

-

Prepare the 96-well Plate:

-

Add 50 µL of DPP-IV Assay Buffer to each well of a black, clear-bottom 96-well plate.

-

Add 10 µL of your sample (cell lysate or diluted serum/plasma) to the appropriate wells.

-

For a positive control, add a known amount of recombinant DPP-IV.

-

For a negative control (blank), add 10 µL of DPP-IV Assay Buffer instead of a sample.

-

To generate a standard curve, add 10 µL of each AMC standard dilution to separate wells.

-

-

Initiate the Reaction:

-

Add 40 µL of the 200 µM this compound substrate working solution to all wells, bringing the total volume to 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the enzyme activity in your samples. For kinetic assays, fluorescence can be read at multiple time points.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the fluorescence intensity and x is the AMC concentration.

-

Calculate Enzyme Activity:

-

Subtract the fluorescence reading of the blank from all sample readings to correct for background fluorescence.

-

Use the standard curve equation to convert the corrected fluorescence values of your samples into the concentration of AMC produced.

-

Enzyme activity can be expressed as the amount of AMC produced per unit of time per amount of protein (e.g., pmol/min/µg protein).

-

Conclusion

This compound is a powerful tool for the investigation of DPP-IV/CD26 activity in the context of immunology. Its use in conjunction with the protocols and understanding of the signaling pathways outlined in this guide will enable researchers to accurately quantify enzyme activity, screen for potential inhibitors, and further elucidate the role of this important enzyme in immune cell function and disease. The provided information serves as a comprehensive resource for the effective implementation of this compound in your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. The structure and function of CD26 in the T-cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-cell activation via CD26 and caveolin-1 in rheumatoid synovium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. promega.es [promega.es]

Investigating Cancer Cell Proliferation with Lys-Pro-AMC diTFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate landscape of cancer cell proliferation involves a symphony of molecular interactions, with cell surface peptidases emerging as critical conductors. Among these, Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, has garnered significant attention for its multifaceted and often paradoxical role in tumor biology. This technical guide provides an in-depth exploration of Lys-Pro-AMC diTFA, a fluorogenic substrate, as a tool to investigate the enzymatic activity of CD26/DPP-IV and its implications for cancer cell proliferation. This document offers detailed experimental protocols, a summary of quantitative data, and visualizations of key signaling pathways to empower researchers in their quest to unravel the complexities of cancer progression and develop novel therapeutic strategies.

Introduction: The Enigmatic Role of CD26/DPP-IV in Cancer

CD26/DPP-IV is a 110-kDa transmembrane glycoprotein (B1211001) with serine exopeptidase activity, cleaving N-terminal dipeptides from polypeptides with proline or alanine (B10760859) at the penultimate position.[1][2] Its expression and activity are observed in a wide array of cell types and tissues, including epithelial cells and lymphocytes.[2] The role of CD26/DPP-IV in cancer is complex, exhibiting both tumor-suppressive and tumor-promoting functions depending on the specific cancer type and the tumor microenvironment.[1][2] This dual functionality underscores the importance of precise methodologies to dissect its enzymatic activity and downstream effects.

Lys-Pro-7-amino-4-methylcoumarin (Lys-Pro-AMC) diTFA is a fluorogenic substrate specifically designed for the sensitive detection of DPP-IV activity. The cleavage of the amide bond between the dipeptide and the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group by DPP-IV results in a quantifiable increase in fluorescence, providing a direct measure of the enzyme's catalytic activity.

Quantitative Data Summary

The expression and enzymatic activity of CD26/DPP-IV have been quantitatively assessed in various cancer types, often correlating with clinical outcomes. The following tables summarize key findings from the literature.

Table 1: CD26/DPP-IV Expression and Activity in Various Cancers

| Cancer Type | CD26/DPP-IV Expression/Activity | Correlation with Prognosis | Reference(s) |

| Prostate Cancer | Increased activity in cancer tissues compared to benign prostatic hyperplasia (BPH). | Associated with cancer development. | [3] |

| Colorectal Cancer | Decreased soluble CD26 (sCD26) and DPP-IV activity in early stages. | Potential biomarker for early detection. | [4] |

| Cervical Cancer | Reduced DPP-IV activity in cancer cell lines compared to non-tumorigenic cells. | Loss of activity may correlate with tumor development. | [5] |

| Various Cancers | Variable expression and activity. | Can act as both a tumor suppressor and activator. | [1][2] |

Table 2: Impact of CD26/DPP-IV Substrate Cleavage on Cancer Progression

| Substrate | Effect of CD26/DPP-IV Cleavage | Impact on Cancer Progression | Reference(s) |

| CXCL12 (SDF-1) | Truncation and inactivation. | Inhibition of cleavage can promote metastasis and chemoresistance. | [1] |

| Chemokines (e.g., CXCL9, CXCL10, CXCL11) | Truncation leading to altered activity (e.g., conversion to antagonists). | Can influence immune cell trafficking and anti-tumor response. | [6] |

Experimental Protocols

Measurement of CD26/DPP-IV Enzymatic Activity in Cancer Cell Lines using this compound

This protocol outlines a method to quantify the enzymatic activity of both membrane-bound and soluble CD26/DPP-IV in cultured cancer cells.

Materials:

-

Cancer cell lines of interest

-

Non-tumorigenic control cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (fluorogenic substrate)

-

DPP-IV Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DPP-IV Inhibitor (e.g., Sitagliptin) for specificity control

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

-

Cell lysis buffer (for membrane-bound activity)

-

Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture:

-

Culture cancer and control cell lines in their respective complete media to ~80-90% confluency.

-

-

Sample Preparation:

-

Soluble CD26/DPP-IV Activity (from conditioned media):

-

Aspirate the culture medium and wash the cells twice with serum-free medium.

-

Incubate the cells with a defined volume of serum-free medium for a specific time (e.g., 24 hours).

-

Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.

-

The supernatant contains the soluble form of CD26/DPP-IV.

-

-

Membrane-Bound CD26/DPP-IV Activity (from cell lysate):

-

Wash the cell monolayer twice with cold PBS.

-

Lyse the cells using a suitable lysis buffer on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

The supernatant contains the cell lysate with membrane-bound and cytosolic proteins.

-

Determine the protein concentration of the lysate using a standard protein assay.

-

-

-

Enzymatic Assay:

-

In a 96-well black microplate, add a specific volume of conditioned medium or a defined amount of cell lysate protein (e.g., 20-50 µg) to each well.

-

For specificity control, pre-incubate a set of samples with a DPP-IV inhibitor (e.g., Sitagliptin) for 15-20 minutes at 37°C.

-

Prepare a working solution of this compound in DPP-IV Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Initiate the reaction by adding the this compound working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve.

-

Subtract the rate of the inhibitor-treated samples from the corresponding untreated samples to determine the specific CD26/DPP-IV activity.

-

Normalize the activity to the cell number or protein concentration.

-

Cancer Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of modulating CD26/DPP-IV activity on the migratory capacity of cancer cells.[5]

Materials:

-

Cancer cell lines

-

24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Complete cell culture medium

-

DPP-IV inhibitor (e.g., Sitagliptin) or recombinant soluble CD26/DPP-IV

-

Microscope with a camera

Procedure:

-

Seed cancer cells in 24-well plates and grow them to a confluent monolayer.

-

Create a "wound" or scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh complete medium containing either a DPP-IV inhibitor, recombinant soluble CD26/DPP-IV, or a vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the percentage of wound closure over time to quantify cell migration.

Signaling Pathways and Visualizations

CD26/DPP-IV exerts its influence on cancer cell proliferation and migration through various signaling pathways. One of the most well-characterized is the regulation of the CXCL12/CXCR4 axis.

The CXCL12/CXCR4 Signaling Pathway

The chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1) and its receptor CXCR4 play a pivotal role in cancer progression, including proliferation, survival, angiogenesis, and metastasis.[7][8][9] CD26/DPP-IV can cleave and inactivate CXCL12, thereby modulating the downstream signaling cascade.

Caption: CD26/DPP-IV modulates the CXCL12/CXCR4 signaling axis.

Experimental Workflow for Investigating CD26/DPP-IV Activity

The following diagram illustrates a typical workflow for studying the role of CD26/DPP-IV in cancer cell proliferation using this compound.

Caption: Workflow for studying CD26 activity and cell proliferation.

Conclusion

The use of the fluorogenic substrate this compound provides a robust and sensitive method for quantifying the enzymatic activity of CD26/DPP-IV in the context of cancer research. As this guide has detailed, the role of CD26/DPP-IV is highly context-dependent, and its impact on cancer cell proliferation is intricately linked to its interaction with various substrates and signaling pathways. By employing the outlined experimental protocols and considering the complex signaling networks, researchers can gain deeper insights into the mechanisms driving cancer progression. This knowledge is paramount for the identification of novel therapeutic targets and the development of more effective anti-cancer strategies. Further investigation into the specific substrates of CD26/DPP-IV in different tumor microenvironments will be crucial for fully elucidating its role in cancer and for the successful clinical translation of CD26/DPP-IV-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. CD26 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidylpeptidase IV activities are elevated in prostate cancers and adjacent benign hyperplastic glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. Differential Expression and Enzymatic Activity of DPPIV/CD26 Affects Migration Ability of Cervical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

The Core Principle of Lys-Pro-AMC diTFA in Fluorogenic Enzyme Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Lys-Pro-AMC diTFA, a fluorogenic substrate crucial for the sensitive detection of specific enzymatic activities. This document details the underlying mechanism of action, highlights its primary enzymatic targets, presents relevant signaling pathways, and offers detailed experimental protocols for its use in research and drug development.

Introduction: The Power of Fluorogenic Substrates

Fluorogenic enzyme assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity and a continuous readout of enzyme activity. These assays employ substrates that are initially non-fluorescent or have very low fluorescence. Upon enzymatic cleavage, a highly fluorescent molecule is released, and the resulting increase in fluorescence intensity is directly proportional to the enzyme's activity.

This compound (L-Lysyl-L-proline 7-amido-4-methylcoumarin di-trifluoroacetate) is a synthetic dipeptide substrate linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). The diTFA salt form enhances the solubility and stability of the compound. This substrate is particularly valuable for studying enzymes that exhibit specificity for cleaving dipeptides with a proline residue at the penultimate position (P1' position).

Mechanism of Action: Unmasking Fluorescence

The fundamental principle of the Lys-Pro-AMC assay lies in the enzymatic hydrolysis of the amide bond linking the dipeptide (Lys-Pro) to the AMC fluorophore. In its intact form, the Lys-Pro-AMC molecule is essentially non-fluorescent as the electron-withdrawing effect of the peptide quenches the fluorescence of the AMC group.

When an enzyme with the appropriate specificity, such as Dipeptidyl Peptidase IV (DPP4), is present, it recognizes and cleaves the peptide bond between the proline residue and the AMC moiety. This cleavage event liberates the free AMC molecule. Free AMC is highly fluorescent, with an excitation maximum around 360-380 nm and an emission maximum in the range of 440-460 nm. The rate of increase in fluorescence intensity is a direct measure of the enzyme's catalytic activity.

Primary Enzymatic Target: Dipeptidyl Peptidase IV (DPP4)

The primary and most extensively studied enzyme that utilizes Lys-Pro-AMC as a substrate is Dipeptidyl Peptidase IV (DPP4), also known as CD26. DPP4 is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.

DPP4 plays a critical role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction. Its involvement in the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) has made it a significant therapeutic target for type 2 diabetes.

Substrate Specificity

While DPP4 is the main target for Lys-Pro-AMC, other members of the dipeptidyl peptidase family, such as DPP8 and DPP9, also exhibit the ability to cleave substrates with a penultimate proline residue.[1][2] However, the catalytic efficiencies may vary. Fibroblast Activation Protein (FAP) is another related enzyme with a preference for cleaving after proline residues.[3] Therefore, when using Lys-Pro-AMC in complex biological samples, it is important to consider the potential contribution of these other proteases to the overall measured activity. The use of specific inhibitors can help to dissect the activity of individual DPPs.

Signaling Pathways Involving DPP4

DPP4 is a transmembrane glycoprotein (B1211001) that can also exist in a soluble form in circulation. Its enzymatic activity and its protein-protein interactions modulate several signaling pathways, with significant implications in both normal physiology and disease, including cancer.

DPP4 in TGF-β/Activin/Nodal Signaling

DPP4 has been shown to act as a potentiator of the Transforming Growth Factor-β (TGF-β), activin, and nodal signaling pathways. By enhancing the phosphorylation of Smad2, a key downstream effector in this pathway, DPP4 can influence crucial cellular processes such as cell differentiation, proliferation, and axis formation during embryonic development.

DPP4 in Cancer Progression and Metastasis

The role of DPP4 in cancer is complex and appears to be context-dependent, with reports suggesting both tumor-suppressive and pro-tumorigenic functions.[4][5] DPP4's influence on cancer progression is often linked to its modulation of chemokine activity and its interaction with the extracellular matrix. One key substrate of DPP4 is the chemokine CXCL12 (also known as SDF-1), which plays a crucial role in cell migration, invasion, and metastasis through its receptor CXCR4.

By cleaving and inactivating CXCL12, DPP4 can inhibit the migration and metastasis of cancer cells. Conversely, inhibition of DPP4 can lead to increased levels of active CXCL12, potentially promoting metastasis.[6][7] This signaling axis has been implicated in several cancers, including breast, prostate, and colorectal cancer.[4][5][6]

Quantitative Data

Table 1: Hydrolysis Rates of Gly-Pro-AMC by DPP4

| Enzyme Source | Hydrolysis Rate | Reference |

| Recombinant Human DPP4 | 24.3 µmol/min/mg | [4] |

| RPTEC/TERT1 Cell Lysate | 20.2 nmol/min/mg | [4] |

| HUVEC Lysate | 0.58 nmol/min/mg | [4] |

Table 2: Kinetic Parameters of DPP Family Enzymes with Dipeptide-pNA Substrates

The following data for para-nitroanilide (pNA) substrates, which also involve the cleavage of a dipeptide, further illustrate the substrate specificity of the DPP family.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| DPP4 | Gly-Pro-pNA | 160 | 66 | 4.1 x 10⁵ | [2] |

| DPP4 | Ala-Pro-pNA | 50 | 79 | 1.6 x 10⁶ | [2] |

| DPP4 | Arg-Pro-pNA | 20 | 25 | 1.3 x 10⁶ | [2] |

| DPP8 | Gly-Pro-pNA | 150 | 27 | 1.8 x 10⁵ | [2] |

| DPP8 | Ala-Pro-pNA | 40 | 33 | 8.3 x 10⁵ | [2] |

| DPP8 | Arg-Pro-pNA | 20 | 6 | 3.0 x 10⁵ | [2] |

| DPP9 | Gly-Pro-pNA | 150 | 26 | 1.7 x 10⁵ | [2] |

| DPP9 | Ala-Pro-pNA | 40 | 36 | 9.0 x 10⁵ | [2] |

| DPP9 | Arg-Pro-pNA | 20 | 5 | 2.5 x 10⁵ | [2] |

Experimental Protocols

The following protocols provide a detailed methodology for performing a fluorogenic enzyme assay using a dipeptide-AMC substrate, which can be adapted for this compound.

General Assay Workflow

Detailed Methodology for a 96-Well Plate Assay

This protocol is adapted from established methods for similar fluorogenic DPP4 assays.[8][9][10]

Materials:

-

Enzyme: Purified recombinant DPP4 or biological sample (e.g., cell lysate, plasma).

-

Substrate: this compound.

-

Assay Buffer: e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA.[11]

-

Inhibitor (Optional): A specific DPP4 inhibitor (e.g., sitagliptin) for control experiments.

-

96-well black, clear-bottom microplate: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at 360-380 nm and emission at 440-460 nm.

-

Standard: Free 7-Amino-4-methylcoumarin (AMC) for generating a standard curve.

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and bring it to the desired reaction temperature (typically 37°C).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, as per manufacturer's instructions) and then dilute to the final working concentration in the assay buffer. A typical final substrate concentration is in the range of 10-100 µM.

-

Dilute the enzyme source (recombinant enzyme or biological sample) in cold assay buffer to the desired concentration. Keep the enzyme on ice.

-

If using an inhibitor, prepare serial dilutions in the assay buffer.

-

Prepare a stock solution of free AMC in a suitable solvent and create a standard curve by serially diluting it in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Sample Wells: Add the diluted enzyme to the wells.

-

Inhibitor Wells (Optional): Add the inhibitor followed by the diluted enzyme. It is recommended to pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the reaction temperature before adding the substrate.

-

Blank/Substrate Control Wells: Add assay buffer only (no enzyme) to measure background fluorescence of the substrate.

-

Standard Curve Wells: Add the serial dilutions of free AMC.

-

Adjust the volume in all wells to a pre-final volume (e.g., 50 µL) with the assay buffer.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound working solution (e.g., 50 µL) to all wells (except the standard curve wells), bringing the total volume to 100 µL.

-

Immediately place the plate in the fluorescence microplate reader, pre-set to the reaction temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at appropriate intervals.

-

-

Data Analysis:

-

Subtract the fluorescence signal of the blank wells from all other readings.

-

Plot the fluorescence units (RFU) versus time (minutes) for each well.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

Use the AMC standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (e.g., pmol/min).

-

For inhibitor studies, calculate the percentage of inhibition relative to the uninhibited control.

-

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the assay, the following validation parameters should be assessed:[8][12]

-

Linearity: The assay should demonstrate a linear relationship between the rate of fluorescence increase and the enzyme concentration, as well as over a defined time course.

-

Sensitivity (Limit of Detection and Limit of Quantification): Determine the lowest concentration of enzyme activity that can be reliably detected and quantified.

-

Precision (Intra- and Inter-assay variability): Assess the reproducibility of the assay by running replicates within the same experiment and on different days.

-

Accuracy: Evaluate the agreement between the measured values and the true values, which can be assessed by spike-and-recovery experiments in complex biological matrices.

Applications in Research and Drug Development

The this compound fluorogenic assay is a versatile tool with numerous applications:

-

Enzyme Kinetics and Characterization: Determination of kinetic parameters such as Km and Vmax for DPP4 and other related enzymes.

-

High-Throughput Screening (HTS) for Inhibitors: The simplicity and sensitivity of the assay make it ideal for screening large compound libraries to identify potential inhibitors of DPP4.

-

Drug Discovery and Development: Characterizing the potency and mechanism of action of novel DPP4 inhibitors for the treatment of type 2 diabetes and other conditions.

-

Basic Research: Investigating the role of DPP4 and related enzymes in various physiological and pathological processes, including immunology and cancer biology.

-

Diagnostics: Measuring DPP4 activity in biological samples as a potential biomarker for certain diseases.

Conclusion

This compound is a powerful and sensitive fluorogenic substrate for the continuous measurement of the activity of dipeptidyl peptidase IV and related enzymes. Its principle of action, based on the enzymatic release of the highly fluorescent AMC molecule, provides a robust and reliable method for a wide range of applications in basic research and drug development. A thorough understanding of its enzymatic targets, the signaling pathways they modulate, and the proper execution of the assay protocol are essential for obtaining accurate and meaningful data. This guide provides the foundational knowledge and practical methodologies to effectively utilize this compound in the laboratory.

References

- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lifetechindia.com [lifetechindia.com]

- 11. Ala-Pro-cresyl violet, a synthetic fluorogenic substrate for the analysis of kinetic parameters of dipeptidyl peptidase IV (CD26) in individual living rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a simple cell-based fluorescence assay for dipeptidyl peptidase 1 (DPP1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding Dipeptidyl Peptidase II Activity Using Lys-Pro-AMC diTFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dipeptidyl Peptidase II (DPP-II), a serine protease with emerging significance in cellular homeostasis, immune response, and cancer biology. This document details the use of the fluorogenic substrate Lys-Pro-7-amino-4-methylcoumarin (Lys-Pro-AMC) diTFA for the accurate measurement of DPP-II activity, presenting key quantitative data, detailed experimental protocols, and a visualization of its role in a critical signaling pathway.

Introduction to Dipeptidyl Peptidase II (DPP-II)

Dipeptidyl Peptidase II (EC 3.4.14.2), also known as Dipeptidyl Peptidase 7 (DPP7) or Quiescent Cell Proline Dipeptidase (QPP), is an intracellular protease that plays a crucial role in protein degradation and signaling.[1][2] As a member of the S28 family of serine proteases, DPP-II specifically cleaves N-terminal dipeptides from polypeptide chains, showing a strong preference for proline or alanine (B10760859) at the penultimate (P1) position.[1][3] The enzyme is ubiquitously expressed in human tissues and is localized within lysosomes, cytosol, and the Golgi apparatus.[2][4]

DPP-II exhibits optimal enzymatic activity in an acidic environment, with a pH optimum of approximately 5.5.[1][3] Its physiological functions are diverse and include involvement in apoptosis, immune regulation, and cellular metabolism.[5][6][7] Notably, aberrant DPP-II expression and activity have been implicated in the pathophysiology of various diseases, including chronic lymphocytic leukemia and colorectal cancer, making it a potential therapeutic target.[5][6]

The fluorogenic substrate Lys-Pro-AMC is a sensitive and specific tool for the quantification of DPP-II activity. The enzymatic cleavage of the bond between the proline and AMC moieties results in the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for real-time kinetic measurements.

Quantitative Data on DPP-II Activity

Accurate quantification of DPP-II activity is essential for understanding its biological function and for the development of specific inhibitors. The following table summarizes key kinetic parameters for human DPP-II with a structurally similar chromogenic substrate, Lys-Pro-pNA, which provides a valuable reference for assays using Lys-Pro-AMC.

| Substrate | Enzyme | pH | kcat/Km (s⁻¹·M⁻¹) | Reference |

| Lys-Pro-pNA | Human DPP-II | 5.5 | 4.1 x 10⁶ | [1] |

| Ala-Pro-pNA | Human DPP-II | 5.5 | 2.6 x 10⁶ | [1] |

| Lys-Ala-pNA | Human DPP-II | 5.5 | 0.4 x 10⁶ | [1] |

Experimental Protocols

Preparation of Reagents

-

DPP-II Assay Buffer: 50 mM Cacodylic acid, pH 5.5.

-

Lys-Pro-AMC diTFA Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO. Store in aliquots at -20°C, protected from light.

-

DPP-II Enzyme Stock Solution: Reconstitute purified human DPP-II in a buffer that ensures stability, such as 50 mM sodium acetate, pH 5.5, containing 1 mg/mL BSA or 0.1% Tween 20.[1] Store aliquots at -80°C.

-

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO. Store in aliquots at -20°C, protected from light.

Note on diTFA Salt: Lys-Pro-AMC is often supplied as a trifluoroacetic acid (TFA) salt, a remnant of the peptide synthesis and purification process.[7][8] Residual TFA can interfere with biological assays by altering pH and peptide conformation.[9][10] For sensitive cell-based assays, it is advisable to exchange the TFA counterion for a more biologically compatible one, such as chloride, through repeated lyophilization with a dilute HCl solution.[11] For in vitro enzyme kinetic studies, the effect of the TFA salt should be considered and controlled for, for instance, by ensuring the final assay buffer has the correct pH.

DPP-II Activity Assay in a 96-Well Plate Format

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the AMC standard stock solution in DPP-II Assay Buffer to generate concentrations ranging from 0 to 50 µM.

-

Add 100 µL of each standard dilution to separate wells of a black, flat-bottom 96-well plate.

-

Include a blank control containing 100 µL of DPP-II Assay Buffer.

-

Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to obtain a standard curve.

-

-

Enzymatic Reaction:

-

Dilute the DPP-II enzyme stock solution to the desired working concentration in pre-warmed DPP-II Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.

-

Include a "no enzyme" control with 50 µL of DPP-II Assay Buffer.

-

Prepare a working solution of the this compound substrate by diluting the stock solution in DPP-II Assay Buffer. The final substrate concentration in the well should be optimized, typically around the Km value for kinetic studies or at a saturating concentration for inhibitor screening.

-

Initiate the reaction by adding 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the slope of the AMC standard curve.

-

The specific activity of the enzyme can then be calculated and expressed as µmol of AMC released per minute per mg of enzyme.

-

Preparation of Cell Lysates and Tissue Homogenates

-

Cell Lysates:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., DPP-II Assay Buffer containing a protease inhibitor cocktail).

-

Lyse the cells by sonication or repeated freeze-thaw cycles.

-

Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cell lysate) for the DPP-II activity assay.

-

-

Tissue Homogenates:

-

Excise and wash the tissue with ice-cold PBS.

-

Mince the tissue and homogenize in ice-cold lysis buffer using a tissue homogenizer.

-

Centrifuge the homogenate to remove insoluble material.

-

Collect the supernatant for the assay.

-

Visualization of DPP-II in a Signaling Pathway

Recent studies have implicated DPP-II (DPP7) in the progression of colorectal cancer through the activation of the Wnt/β-catenin signaling pathway.[2][5] Overexpression of DPP7 has been shown to increase the protein levels of WNT3A and β-catenin, promoting cancer cell proliferation, migration, and invasion.[2][5]

In this proposed pathway, elevated levels of DPP7 lead to an increase in Wnt3a. Wnt3a then binds to its receptor complex, Frizzled and LRP5/6, leading to the activation of Dishevelled. Activated Dishevelled inhibits the β-catenin destruction complex (composed of GSK-3β, APC, and Axin), preventing the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation, migration, and invasion.[2][5]

Conclusion

This technical guide provides a foundational understanding of Dipeptidyl Peptidase II and a practical framework for measuring its activity using the fluorogenic substrate this compound. The detailed protocols and insights into its role in signaling pathways are intended to support researchers in their investigation of this important enzyme and its potential as a therapeutic target in various diseases. As research in this field continues to evolve, the methodologies and conceptual frameworks presented here will serve as a valuable resource for the scientific community.

References

- 1. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tamarixetin Suppresses Colorectal Cancer Progression by Targeting DPP7‐Mediated WNT3A/β‐Catenin Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on dipeptidylpeptidase II (DPP II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. omizzur.com [omizzur.com]

- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genscript.com [genscript.com]

- 10. benchchem.com [benchchem.com]

- 11. lifetein.com [lifetein.com]

A Technical Guide to the Use of Lys-Pro-AMC diTFA for Monitoring Dipeptidyl Peptidase IV (DPP4) Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic substrate, Lys-Pro-AMC diTFA, with a focus on its application in the detection and characterization of Dipeptidyl Peptidase IV (DPP4) activity. This document outlines the spectral properties of the liberated 7-Amino-4-methylcoumarin (AMC) fluorophore, detailed experimental protocols for DPP4 activity assays, and a summary of the key signaling pathways involving DPP4.

Introduction to this compound and DPP4

This compound is a fluorogenic substrate designed for the sensitive detection of dipeptidyl peptidase activity. Dipeptidyl Peptidase IV (DPP4), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a crucial role in various physiological processes. It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.

One of the primary functions of DPP4 is the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By cleaving these hormones, DPP4 regulates glucose homeostasis, making it a significant therapeutic target for type 2 diabetes. The enzymatic activity of DPP4 on Lys-Pro-AMC releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), allowing for a direct and quantifiable measure of enzyme activity.

Spectral Properties of AMC

The enzymatic cleavage of the Lys-Pro-AMC substrate by DPP4 liberates the fluorophore 7-Amino-4-methylcoumarin (AMC). The fluorescence of free AMC can be monitored to determine the rate of the enzymatic reaction. The spectral properties of AMC are summarized in the table below.

| Parameter | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 340 - 360 | [1][2] |

| Emission Maximum | 440 - 460 | [1][2] |

Note: The optimal excitation and emission wavelengths may vary slightly depending on the specific instrumentation and buffer conditions.

DPP4 Signaling and Enzymatic Action

DPP4 is a multifaceted protein with both enzymatic and non-enzymatic functions. Its primary enzymatic role in glucose metabolism involves the inactivation of incretins.

References

Lys-Pro-AMC diTFA Powder: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the basic properties, handling, and experimental applications of Lys-Pro-AMC diTFA (L-Lysyl-L-proline 7-amido-4-methylcoumarin di-trifluoroacetate) powder. This fluorogenic substrate is a valuable tool for studying the activity of specific proteases, particularly dipeptidyl peptidase II (DPP II) and dipeptidyl peptidase IV (DPP IV), also known as CD26.

Core Properties of this compound

This compound is a synthetic dipeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the proline residue and AMC, the highly fluorescent AMC is released, providing a sensitive measure of enzyme activity.

Physicochemical and Handling Data

The following table summarizes the key physical, chemical, and handling properties of this compound powder.

| Property | Value |

| Molecular Formula | C₂₅H₃₀F₆N₄O₈ |

| Molecular Weight | 628.52 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in Water (100 mg/mL, requires sonication) and DMSO (100 mg/mL, requires sonication).[1] Use freshly opened DMSO as it is hygroscopic. |

| Purity | Typically >95% |

| Shipping Conditions | Shipped at room temperature in the continental US; conditions may vary for other locations.[1][2] |

| Storage (Powder) | Store at -20°C for up to 1 year or -80°C for up to 2 years. Keep sealed and protected from moisture and light.[1][2] |

| Storage (In Solvent) | Store at -20°C for up to 1 month or -80°C for up to 6 months.[1][2] Aliquot to avoid repeated freeze-thaw cycles. |

Spectral and Enzymatic Properties

The enzymatic cleavage of Lys-Pro-AMC releases free AMC, which has distinct fluorescence characteristics. This substrate is primarily recognized by dipeptidyl peptidases that cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline at the penultimate position.

| Property | Value |

| Enzyme Substrate For | Dipeptidyl Peptidase II (DPP II / DPP7), Dipeptidyl Peptidase IV (DPP IV / CD26)[3] |

| Fluorescent Reporter | 7-Amino-4-methylcoumarin (AMC) |

| Excitation Wavelength (λex) | 350-380 nm |

| Emission Wavelength (λem) | 440-465 nm |

| Enzymatic Reaction Principle | Lys-Pro-AMC (non-fluorescent) + Enzyme → Lys-Pro + AMC (fluorescent) |

Quantitative Enzymatic Data

Table 2.1: Kinetic Parameters for Dipeptidyl Peptidase II (DPP II) with a Lys-Pro Substrate

Note: The following data was obtained using the chromogenic substrate Lys-Pro-pNA (p-nitroanilide). This provides a strong indication of the enzyme's affinity for the Lys-Pro sequence.

| Substrate | Enzyme Source | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹·M⁻¹) | Optimal pH |

| Lys-Pro-pNA | Human Seminal Plasma | 150 | 620 | 4.1 x 10⁶ | 5.5 |

Table 2.2: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP IV) with a Proline-Containing Substrate

Note: The following data was obtained using the fluorogenic substrate Gly-Pro-AMC. This is a commonly used and comparable substrate for DPP IV.

| Substrate | Enzyme Source | Kₘ (μM) |

| Gly-Pro-AMC | Bovine Serum | 38.4 |

| Lys-Pro-AMC | Bovine Serum | 103 |

| Gly-Pro-AMC | Recombinant Human DPP4 | 17.4 |

Experimental Protocols and Workflows

The following sections provide detailed methodologies for preparing and using this compound in enzymatic assays.

Preparation of Stock Solutions

Proper preparation of the substrate stock solution is critical for obtaining accurate and reproducible results.

Protocol 3.1.1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh a desired amount of the powder in a sterile microcentrifuge tube. For example, for 1 mg of powder (MW = 628.52), this will yield approximately 1.59 μL of a 1 M solution or 159 μL of a 10 mM solution.

-

Dissolution: Add the appropriate volume of freshly opened, anhydrous DMSO to the powder. To prepare a 10 mM stock solution from 1 mg of powder, add 159 μL of DMSO.

-

Solubilization: Vortex the solution thoroughly. If necessary, use a bath sonicator for short intervals to ensure complete dissolution.[1]

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[1][2]

General Experimental Workflow for Enzyme Activity Assay

The following diagram illustrates a typical workflow for measuring enzyme activity using this compound.

Detailed Protocol for DPP IV Activity Assay

This protocol is adapted from established methods for similar substrates like Gly-Pro-AMC and can be optimized for specific experimental conditions.[4][5]

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Recombinant human DPP IV

-

DPP IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Standard Curve Preparation (Optional but Recommended):

-

Prepare a series of dilutions of free AMC in DPP IV Assay Buffer to create a standard curve (e.g., 0 to 100 pmol/well). This allows for the conversion of relative fluorescence units (RFU) to the amount of product formed.

-

-

Assay Plate Setup:

-

Add 50 μL of DPP IV Assay Buffer to each well.

-

Add a desired amount of the sample containing DPP IV activity (e.g., purified enzyme, cell lysate, or plasma). For a positive control, add a known amount of recombinant DPP IV. For a negative control (blank), add assay buffer instead of the enzyme solution.

-

The final volume in each well before adding the substrate should be 90 μL.

-

-

Reaction Initiation:

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in DPP IV Assay Buffer. A final concentration of 50-100 μM in the assay is a good starting point.

-

Add 10 μL of the diluted Lys-Pro-AMC working solution to each well to initiate the enzymatic reaction. The final assay volume will be 100 μL.

-

-

Incubation and Measurement:

-

Immediately start measuring the fluorescence in a microplate reader set to kinetic mode at 37°C. Record the fluorescence every 1-2 minutes for 15-30 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes), then stop the reaction (e.g., by adding a specific inhibitor or by changing the pH) and read the final fluorescence.

-

-

Data Analysis:

-

Calculate the rate of the reaction (V₀) from the linear portion of the kinetic curve (RFU/min).

-

Subtract the rate of the blank control from the rates of the samples.

-

If a standard curve was prepared, convert the RFU values to pmol of AMC to determine the specific activity of the enzyme.

-

Signaling Pathways and Biological Context

The enzymes that cleave Lys-Pro-AMC, particularly DPP IV, are involved in various signaling pathways that regulate physiological and pathological processes.

DPP IV in Cancer Signaling

DPP IV can influence cancer progression through its enzymatic activity on chemokines like CXCL12. Inhibition of DPP IV can lead to an accumulation of CXCL12, which then activates the CXCR4 receptor and its downstream signaling cascade, including the mTOR pathway. This can promote processes like epithelial-mesenchymal transition (EMT), cell proliferation, and metastasis in some cancers.[6][7]

DPP II in Lymphocyte Quiescence and Apoptosis

DPP II plays a role in maintaining the quiescent state (G₀) of lymphocytes. Inhibition of DPP II in resting lymphocytes can trigger apoptosis, suggesting that its enzymatic activity is crucial for preventing spontaneous cell cycle entry and promoting cell survival in a quiescent state.[8] This pathway is of interest in hematological malignancies like chronic lymphocytic leukemia (CLL).

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound powder and its solutions.

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Rinse mouth with water and seek medical attention.

-

-